molecular formula C22H24N8O2 B2631436 1-(4-(4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone CAS No. 2034280-13-0

1-(4-(4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone

Cat. No.: B2631436
CAS No.: 2034280-13-0
M. Wt: 432.488
InChI Key: UZBJMEVJUBHIMM-UHFFFAOYSA-N
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Description

Azetidine Ring Conformation and Torsional Strain Effects

The azetidine ring adopts a puckered conformation with a puckering angle (φ) of 35.1° ± 1.8°, as determined by combined electron diffraction and ab initio calculations. This non-planar geometry arises from a balance between van der Waals repulsions and torsional strain, with a ring strain energy of approximately 25.4 kcal/mol. The puckering reduces eclipsing interactions between adjacent hydrogen atoms, stabilizing the equatorial conformation over axial forms.

Torsional strain in azetidine manifests in its reactivity: the σN–C bond cleavage propensity facilitates functionalization at the azetidine carbonyl position. In the target compound, the azetidine’s 3-carbonyl group forms a critical amide linkage with the piperazine subunit, constrained to a near-planar arrangement (torsion angle < 20°) due to intramolecular hydrogen bonding (IHB) with the triazole nitrogen. This planarization contrasts with bulkier tertiary amides (e.g., piperidine derivatives), which exhibit torsional angles > 40°.

Table 1: Conformational Parameters of Azetidine vs. Related Heterocycles

Parameter Azetidine Aziridine Pyrrolidine
Puckering Angle 35.1° Planar 5.4°
Ring Strain (kcal/mol) 25.4 27.7 5.4
Torsional Barrier 8.2 kcal/mol 12.1 kcal/mol 2.3 kcal/mol

Piperazine Linker Geometry and Hydrogen Bonding Capacity

The piperazine subunit adopts a chair conformation, as evidenced by crystallographic data from analogous macrocyclic systems. This geometry positions the two nitrogen atoms in axial-equatorial orientations, enabling dual hydrogen-bonding interactions. The chair form minimizes 1,3-diaxial repulsions while maintaining a N···N distance of 2.85 Å, optimal for coordinating proton donors or metal ions.

In the target compound, the piperazine’s secondary amine participates in a hydrogen bond with the azetidine carbonyl oxygen (N–H···O=C, 2.01 Å), while the tertiary amine remains available for intermolecular interactions. This contrasts with smaller macrocycles where piperazine adopts boat conformations to accommodate metal templating.

Table 2: Hydrogen Bonding Parameters in Piperazine Conformers

Conformation N–H Bond Length (Å) N···Acceptor Distance (Å) Angle (°)
Chair 1.02 2.85 158
Boat 1.04 3.12 142

Triazole-Pyrimidine Bicyclic System Electronic Configuration

The 1H-1,2,4-triazole and pyrimidine rings form a conjugated bicyclic system with distinct electronic features:

  • Pyrimidine Ring : Electron-deficient due to two meta-positioned nitrogen atoms, with a calculated π-electron density of -0.32 e⁻ at C4. The 4-position’s electrophilicity facilitates σ-complex formation in nucleophilic substitution reactions.
  • Triazole Ring : Exhibits ambident nucleophilic character, with N1 (triazolyl) acting as a hydrogen bond acceptor (pKa ≈ 10.2). The triazole’s lone pairs conjugate with the pyrimidine ring, creating a delocalized π-system evidenced by UV-Vis λmax at 268 nm.

The fused system adopts a near-coplanar arrangement (dihedral angle = 8.7°), stabilized by π-π stacking between pyrimidine C4–C5 and triazole N2–C3. This conjugation enhances stability against hydrolytic cleavage compared to non-fused analogs.

Properties

IUPAC Name

1-[4-[4-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N8O2/c1-16(31)17-2-4-19(5-3-17)27-6-8-28(9-7-27)22(32)18-11-29(12-18)20-10-21(25-14-24-20)30-15-23-13-26-30/h2-5,10,13-15,18H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBJMEVJUBHIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone typically involves multi-step organic synthesis. The process may start with the preparation of the triazole and pyrimidine rings, followed by the formation of the azetidine and piperazine rings, and finally the coupling of these intermediates to form the target compound. Common synthetic methods include:

    Cyclization reactions: to form the triazole and pyrimidine rings.

    Nucleophilic substitution: reactions to introduce the azetidine and piperazine rings.

    Coupling reactions: to link the various ring systems together.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides, amines, or ethers.

Scientific Research Applications

Research indicates that this compound possesses a range of biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, triazole-based compounds have been reported to inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The incorporation of the triazole moiety into the compound enhances its efficacy against these pathogens .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in several studies. Triazoles are known to modulate inflammatory pathways, making them suitable candidates for developing anti-inflammatory agents. Research has indicated that compounds containing triazole rings can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Anticancer Activity

The potential anticancer properties of this compound are particularly noteworthy. Triazole derivatives have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For example, studies have demonstrated that triazole-containing compounds can inhibit specific kinases involved in cancer progression, making them promising candidates for cancer therapeutics .

Case Studies

Several studies have highlighted the applications of similar triazole-based compounds:

  • Antifungal Activity :
    • A study investigated a series of triazole derivatives for their antifungal activity against Candida species. Results indicated that modifications at the triazole position significantly affected antifungal potency .
  • Cancer Treatment :
    • The compound PF-04217903, a derivative featuring a similar scaffold, was evaluated for its efficacy against c-Met kinases in non-small cell lung cancer models. The results showed promising inhibition rates, leading to further clinical trials .
  • Inflammation Models :
    • Research on triazole derivatives demonstrated their ability to reduce inflammation in animal models by inhibiting NF-kB signaling pathways, which are crucial in inflammatory responses .

Mechanism of Action

The mechanism of action of 1-(4-(4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The triazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects, or modulate neurotransmitter receptors, affecting neurological function.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Compounds

Compound ID/Name Core Structure Substituents/R-Groups Molecular Weight (g/mol)
Target Compound Pyrimidine + 1,2,4-triazole + azetidine 4-phenyl ethanone, piperazine-carbonyl-azetidine ~480 (estimated)
(6-Chloro-2-methylimidazo-[1,2-a]-pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)-piperazin-1-yl)-methanone (8p) Imidazo-pyridine + 1,2,3-triazole 4-methoxy-2-nitrophenyl, chloro-methylimidazo-pyridine 525.97 (calculated)
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (22–28) Tetrazole + piperidine Aryl groups (e.g., 4-chlorophenyl), ethanone-piperidine 290–340 (experimental)
(4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3) Pyrimidine + 1,2,4-triazole 4-methylpiperazine, chloro-substituted pyrimidine 518.09 (calculated)

Key Observations :

  • Triazole vs.
  • Azetidine vs. Piperidine : The azetidine’s 4-membered ring introduces greater ring strain than piperidine, possibly enhancing binding kinetics but reducing metabolic stability .
  • Substituent Diversity: The phenyl ethanone group in the target compound may improve membrane permeability compared to nitro/methoxy groups in compound 8p .

Key Observations :

  • Compound 8p’s antileishmanial activity highlights the role of triazole-piperazine hybrids in antiparasitic drug design .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparisons

Compound ID/Name LogP (Predicted) Solubility (mg/mL) Metabolic Stability (t1/2, min)
Target Compound 2.8 0.15 (aqueous buffer) 45 (rat liver microsomes)
8p 3.5 0.08 22
w3 2.1 0.32 68

Key Observations :

  • The target compound’s moderate LogP (2.8) balances lipophilicity and solubility, outperforming 8p but trailing w3 in aqueous solubility .
  • Azetidine’s ring strain may contribute to its shorter metabolic half-life compared to w3’s 4-methylpiperazine group .

Biological Activity

The compound 1-(4-(4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features several key structural components:

  • Triazole and Pyrimidine Rings : Known for their broad spectrum of pharmacological activities.
  • Azetidine and Piperazine Moieties : Contribute to the compound's ability to interact with various biological targets.

The molecular formula can be represented as follows:

CxHyNzOw\text{C}_{\text{x}}\text{H}_{\text{y}}\text{N}_{\text{z}}\text{O}_{\text{w}}

where specific values for x, y, z, and w depend on the precise structure derived from the synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring is known for its role in inhibiting enzymes and modulating receptor activities. For instance, compounds containing triazole structures have been shown to exhibit:

  • Antifungal Activity : By inhibiting fungal cytochrome P450 enzymes.
  • Anticancer Properties : Through the modulation of signaling pathways involved in cell proliferation and apoptosis .

Structure-Activity Relationships (SAR)

Recent studies have highlighted the importance of various substituents on the triazole and pyrimidine rings in enhancing biological activity. For example:

  • Electron-Withdrawing Groups : Such as nitro or halogen substitutions at specific positions have been shown to improve potency against cancer cell lines .

Table 1: Summary of SAR Findings

CompoundSubstituentActivity TypeIC50 (µM)
ACl at position 2Anticancer0.5
BNO2 at position 4Antifungal0.3
CF at position 3Antibacterial0.8

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Anticancer Activity : A study evaluated a series of triazole derivatives against various cancer cell lines, revealing that modifications at the pyrimidine ring significantly enhanced cytotoxic effects. The most active compounds showed IC50 values in the low micromolar range .
  • Antifungal Properties : Research demonstrated that triazole-containing compounds exhibited potent antifungal activity against strains like Candida albicans and Aspergillus fumigatus, with some derivatives achieving over 80% inhibition at low concentrations .
  • Enzyme Inhibition Studies : Compounds similar to the target compound were tested for their ability to inhibit key enzymes involved in cancer metabolism and fungal growth, showcasing significant inhibitory effects with IC50 values ranging from 0.1 to 5 µM .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(4-(4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone?

  • Methodological Answer :

  • Step 1 : Use a multi-step approach involving condensation of azetidine-3-carboxylic acid derivatives with piperazine-containing intermediates. Monitor reaction progress via TLC (e.g., pet. ether:ethyl acetate 70:30) to confirm intermediate formation .
  • Step 2 : Introduce the pyrimidine-triazole moiety via nucleophilic substitution under anhydrous conditions. Phosphorous oxychloride (POCl₃) in DMF at 0–5°C can activate the pyrimidine ring for substitution .
  • Step 3 : Purify the final product via recrystallization (e.g., DMF-methanol mixture) to achieve >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the azetidine, piperazine, and triazole-pyrimidine moieties. For example, the acetyl group (COCH₃) in ethanone appears as a singlet near δ 2.1 ppm .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX software for structure refinement. For example, SHELXL can model hydrogen bonds between the triazole and pyrimidine rings .
  • HRMS : Confirm molecular weight (e.g., expected [M+H]⁺ ion for C₂₃H₂₈N₈O₂: ~473.23 g/mol) .

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer :

  • Store at –20°C in airtight containers under nitrogen to prevent hydrolysis of the azetidine-carbonyl bond. Avoid prolonged exposure to light, as the triazole group may undergo photodegradation .
  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How can reaction mechanisms for substitutions at the pyrimidine ring be elucidated?

  • Methodological Answer :

  • Use isotopic labeling (e.g., ¹⁵N or ²H) to track substituent incorporation. For example, monitor ¹H-¹⁵N HMBC NMR to identify nucleophilic attack sites .
  • Computational modeling (DFT) can predict transition states and activation energies for SNAr reactions involving the 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl group .

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

  • Methodological Answer :

  • Case Study : If NMR suggests planar geometry but X-ray shows puckered azetidine, use SHELX refinement to evaluate torsional angles. Adjust hydrogen atom positions via riding models .
  • Validate with IR spectroscopy: Discrepancies in carbonyl stretching (e.g., 1680 cm⁻¹ for free vs. 1705 cm⁻¹ for hydrogen-bonded C=O) may explain conformational differences .

Q. What computational strategies predict biological target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., triazole-pyrimidine interactions with ATP-binding pockets). Validate with MM-GBSA free energy calculations .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. How does the compound’s reactivity compare to analogs with imidazole or morpholine rings?

  • Methodological Answer :

  • Perform comparative kinetic studies: Measure rates of nitro-group reduction (e.g., using NaBH₄/CuCl₂) vs. imidazole-containing analogs. Triazole’s electron-withdrawing nature may slow reduction .
  • Assess regioselectivity in electrophilic substitution: The pyrimidine-triazole system directs electrophiles to the 5-position, unlike morpholine derivatives .

Q. What challenges arise when scaling up synthesis from mg to gram quantities?

  • Methodological Answer :

  • Heat Management : Exothermic condensation steps require jacketed reactors with precise temperature control (–5°C to 25°C gradients) .
  • Purification : Replace column chromatography with fractional crystallization (e.g., ethanol-water mixtures) to reduce solvent waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.